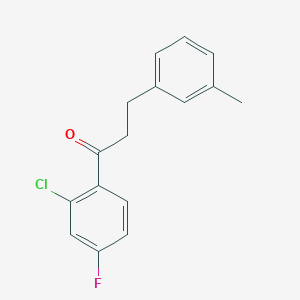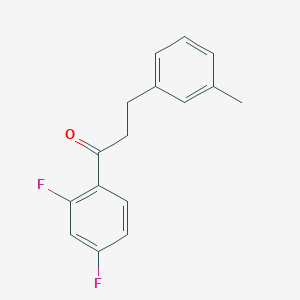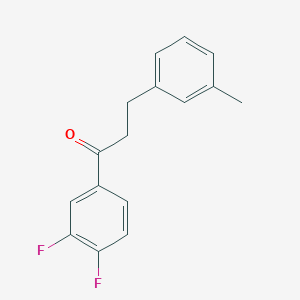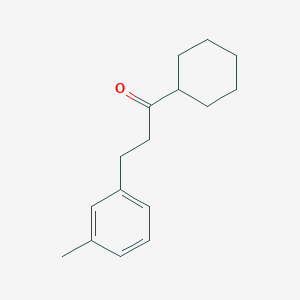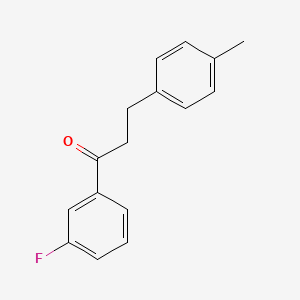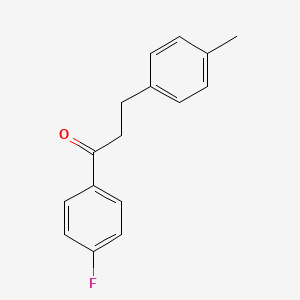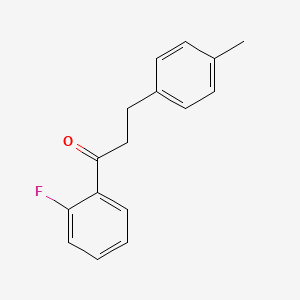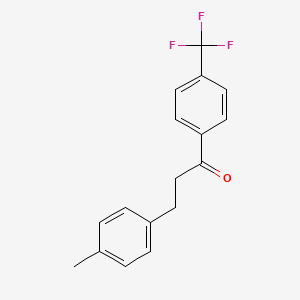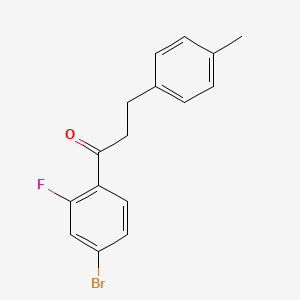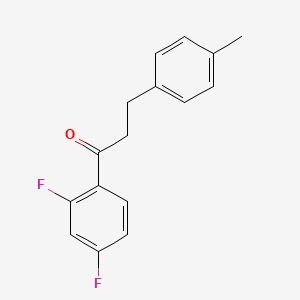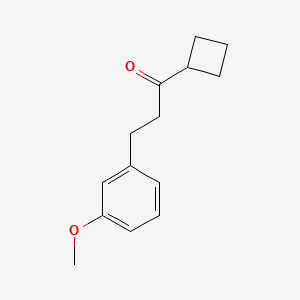
Cyclobutyl 2-(3-methoxyphenyl)ethyl ketone
Vue d'ensemble
Description
Cyclobutyl 2-(3-methoxyphenyl)ethyl ketone is a chemical compound that belongs to the family of cyclobutyl ketones, characterized by a cyclobutane ring attached to a ketone functional group. The presence of the 3-methoxyphenyl group suggests potential for interaction with various chemical reagents and could be of interest in synthetic organic chemistry for the development of pharmaceuticals or other organic compounds.
Synthesis Analysis
The synthesis of cyclobutyl ketones can be achieved through various methods. One approach is the Lewis acid-catalyzed intermolecular [4 + 2] cycloaddition of 3-alkoxycyclobutanones to aldehydes and ketones, which can yield cyclobutyl ketone derivatives with high regioselectivity and diastereoselectivity . Another method involves the [2+2] cycloaddition of alkenyl sulfides with α,β-unsaturated ketones, leading to the formation of 1-cyclobutenyl ketones . Although these methods do not directly describe the synthesis of Cyclobutyl 2-(3-methoxyphenyl)ethyl ketone, they provide insight into the types of reactions that cyclobutyl ketones can undergo.
Molecular Structure Analysis
The molecular structure of cyclobutyl ketones is characterized by the four-membered cyclobutane ring. The ketone functional group is a key site for chemical reactivity, and the presence of substituents can influence the overall molecular conformation and reactivity. For instance, the title compound in paper has a cyclohexanone ring in a chair conformation, which is stabilized by various intermolecular hydrogen bonds. While this is not a cyclobutyl ketone, it provides an example of how the ketone's substituents can affect the molecule's conformation.
Chemical Reactions Analysis
Cyclobutyl ketones can participate in a variety of chemical reactions. The [4 + 2] cycloaddition reaction mentioned in paper is a key example of how cyclobutyl ketones can be transformed into more complex structures. Additionally, the oxidation and treatment with bases such as LDA or KH can further modify the cycloadducts to yield different ketone derivatives . The sequential C-H/C-C functionalization strategy reported in paper also highlights the potential for cyclobutyl ketones to undergo transformations leading to functionalized products.
Physical and Chemical Properties Analysis
The physical and chemical properties of cyclobutyl ketones are influenced by their molecular structure. The cyclobutane ring imparts strain to the molecule, which can affect its stability and reactivity. The ketone functional group is polar and can engage in hydrogen bonding, as seen in the intermolecular interactions described in paper . These properties are important for understanding the behavior of cyclobutyl ketones in various chemical environments and can guide their use in synthetic applications.
Applications De Recherche Scientifique
Chemical Reactions and Synthesis
- Cyclobutyl 2-(3-methoxyphenyl)ethyl ketone is involved in various chemical reactions, producing different products depending on the reaction conditions and reagents used. For example, 1-methoxycarbonyl- and 1-cyano-cyclobutene lead to α-cyclobutyl ketones or amino-bicyclo [2.2.0] hexane adducts in the presence of magnesium bromide and different ketone enamines (Franck-Neumann, Miesch, & Barth, 1988).
- Cyclization of 2-(3-hydroxyphenyl)ethyl ketone O-2,4-dinitrophenyloximes yields quinolin-8-ols and 1,2,3,4-tetrahydroquinolin-8-ols, demonstrating its utility in the synthesis of complex organic compounds (Uchiyama et al., 1998).
Applications in Organic Chemistry
- The compound serves as a reagent for spiroannelation of cyclopentanone, indicating its utility in creating novel organic structures (Fitjer, Schlotmann, & Noltemeyer, 1995).
- In the synthesis of steroids and related compounds, cyclobutyl 2-(3-methoxyphenyl)ethyl ketone has been used to create model steroid analogs (Nazarov & Zavyalov, 1958).
Catalytic Properties and Synthesis Techniques
- The compound has been used in the Michael addition for the synthesis of Warfarin and its analogues, showcasing its role in catalysis and pharmaceutical synthesis (Alonzi et al., 2014).
- Studies on the cyclization of propiophenone with diethyl succinate, involving cyclobutyl phenyl ketone, demonstrate the compound's role in the synthesis of potential steroid hormone analogues (El-Abbady & Doss, 1965).
Advanced Organic Synthesis
- Cyclobutyl 2-(3-methoxyphenyl)ethyl ketone has been utilized in the creation of complex organic structures like benzofuran-2-yl-[3-Methyl-3-Phenylcyclobutyl] methanones, indicating its versatility in organic synthesis (Koca et al., 2005).
Safety And Hazards
Propriétés
IUPAC Name |
1-cyclobutyl-3-(3-methoxyphenyl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O2/c1-16-13-7-2-4-11(10-13)8-9-14(15)12-5-3-6-12/h2,4,7,10,12H,3,5-6,8-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXYHDASFFJMLHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CCC(=O)C2CCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50644256 | |
| Record name | 1-Cyclobutyl-3-(3-methoxyphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50644256 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclobutyl 2-(3-methoxyphenyl)ethyl ketone | |
CAS RN |
898775-43-4 | |
| Record name | 1-Cyclobutyl-3-(3-methoxyphenyl)-1-propanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898775-43-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Cyclobutyl-3-(3-methoxyphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50644256 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




